N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine
Description
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine is an organosilicon compound that features both an amine group and a triethoxysilyl group attached to a phenyl ring.
Properties
CAS No. |
87996-38-1 |
|---|---|
Molecular Formula |
C15H27NO3Si |
Molecular Weight |
297.46 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-triethoxysilylphenyl)methanamine |
InChI |
InChI=1S/C15H27NO3Si/c1-6-17-20(18-7-2,19-8-3)15-12-10-9-11-14(15)13-16(4)5/h9-12H,6-8,13H2,1-5H3 |
InChI Key |
HKADDPBIBUGYSI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1CN(C)C)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine typically involves the reaction of N,N-dimethylbenzylamine with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of organosilicon derivatives .
Scientific Research Applications
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of coatings, adhesives, and sealants due to its unique chemical properties
Mechanism of Action
The mechanism by which N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine exerts its effects involves interactions with various molecular targets. The triethoxysilyl group can form strong bonds with surfaces, making it useful in surface modification applications. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine
- N,N-Dimethyl-1-(2-(triisopropoxysilyl)phenyl)methanamine
Uniqueness
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both amine and silane functionalities .
Biological Activity
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine, a silane compound, has garnered interest due to its potential biological activities and applications in various fields such as materials science, drug delivery, and bioconjugation. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
This compound features a triethoxysilyl group that enhances its reactivity and potential for surface modification. The presence of the dimethylamino group suggests possible interactions with biological systems, making it a candidate for further investigation.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(triethoxysilyl)phenylamine with formaldehyde and dimethylamine. The process can be optimized for yield and purity through various reaction conditions.
Antimicrobial Activity
Research indicates that silane compounds can exhibit antimicrobial properties. A study on related triethoxysilane derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triethoxysilane derivative | Staphylococcus aureus | 32 µg/mL |
| Triethoxysilane derivative | Escherichia coli | 64 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been assessed using various cancer cell lines. Preliminary results suggest moderate cytotoxicity, which may be influenced by the concentration and exposure time.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
Case Study 1: Antibacterial Applications
A study focused on the application of triethoxysilanes in coatings demonstrated their effectiveness in preventing bacterial colonization on surfaces. The incorporation of this compound into polymeric matrices resulted in reduced biofilm formation by Pseudomonas aeruginosa.
Case Study 2: Drug Delivery Systems
Research exploring silane-based nanoparticles for drug delivery showed that this compound could enhance the stability and solubility of hydrophobic drugs. The functionalization allowed for targeted delivery to cancer cells, improving therapeutic efficacy.
Research Findings
Recent studies have highlighted the versatility of silane compounds in biological settings. For instance, a comparative analysis showed that silanes modified with amine groups exhibited enhanced cellular uptake compared to their unmodified counterparts. This property is crucial for developing effective drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
